3,5-Diaminotoluene

Toxicology Regulatory Compliance Occupational Safety

Researchers formulating rigid polyurethane foams often mistakenly select 2,4-DAT (IARC Group 2B) as a monomer, which is not documented as an initiator. 3,5-Diaminotoluene is the specific meta-diamine initiator for rigid urethane production, offering direct liquid blending (mp <0°C) without pre-heating. It carries no IARC/NTP classification, reducing regulatory paperwork. Key advantages: - Documented initiator for rigid urethane foam systems - Activation energy 69.6 kJ/mol for polyimide kinetics modeling - Validated RP-HPLC method available for identity confirmation - Lower regulatory burden vs 2,4-DAT

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 108-71-4
Cat. No. B090585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diaminotoluene
CAS108-71-4
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N)N
InChIInChI=1S/C7H10N2/c1-5-2-6(8)4-7(9)3-5/h2-4H,8-9H2,1H3
InChIKeyLVNDUJYMLJDECN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVERY SOL IN WATER;  SOL IN ALC, ETHER

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diaminotoluene: Properties and Industrial Role


3,5-Diaminotoluene (CAS 108-71-4), also known as 5-methylbenzene-1,3-diamine or toluene-3,5-diamine, is an aromatic amine belonging to the diaminotoluene (DAT) family, which comprises six positional isomers [1]. This compound is a colorless crystalline solid with a molecular formula C₇H₁₀N₂ and a molecular weight of 122.17 g/mol [2]. Its chemical structure features two amino groups (-NH₂) positioned at the 3- and 5- positions on a toluene ring, imparting specific reactivity and substitution patterns distinct from its isomeric counterparts . Commercially produced diaminotoluene mixtures typically contain all six isomers, but the 3,5-isomer is also available as a purified research chemical for specialized synthetic applications [3].

Purified 3,5-diaminotoluene isomer supports specialized synthetic routes where positional purity is critical.
Liquid physical state at ambient temperature eliminates heated handling and transfer infrastructure.
Documented initiator role for rigid urethane foam applications differentiates it from commodity diaminotoluene isomers.

Why 3,5-Diaminotoluene Is Irreplaceable


While 2,4-diaminotoluene (2,4-DAT, CAS 95-80-7) dominates polyurethane production as the primary TDI precursor and 2,6-diaminotoluene (2,6-DAT, CAS 823-40-5) serves as a key building block for thermoplastic polyamides, simple isomer substitution fails in applications where the 3,5-amino substitution pattern is chemically required . Unlike its 2,4- and 2,6-counterparts, 3,5-diaminotoluene exhibits distinct physical properties, including a significantly lower melting point (below 0°C versus 104-106°C for 2,6-DAT and 97-99°C for 2,4-DAT) and different solubility profiles in organic solvents . More critically, the meta-substitution geometry of 3,5-DAT confers unique reactivity as a chain extender in rigid urethane foam formulations and enables its specific use as an initiator—a functional role that 2,4-DAT and 2,6-DAT cannot fulfill due to their different amino group positioning and resulting electronic and steric properties [1].

Initiator role

2,4- and 2,6-DAT lack documented initiator functionality for rigid urethane foam; substitution may result in formulation failure.

Physical state

Substantially lower melting point vs. solid 2,4-/2,6-isomers alters processing requirements; heated systems designed for solid isomers may not transfer.

Regulatory profile

2,4-DAT is IARC Group 2B and NTP listed; substituting it for 3,5-DAT may introduce carcinogen documentation requirements not present with the 3,5-isomer.

Differentiation Evidence for 3,5-Diaminotoluene


IARC/NTP Carcinogen Classification

2,4-Diaminotoluene is classified by the International Agency for Research on Cancer (IARC) as Group 2B (possibly carcinogenic to humans) and is listed in the U.S. National Toxicology Program (NTP) Report on Carcinogens as reasonably anticipated to be a human carcinogen [1]. In contrast, 3,5-diaminotoluene is not individually classified by IARC or listed in the NTP Report on Carcinogens [2]. While diaminotoluenes as a class are considered toxic and highly irritant chemicals [3], the absence of 3,5-DAT from carcinogen listings represents a regulatory differentiation that may influence material selection in applications where carcinogen documentation is a procurement criterion.

Carcinogen classification
Head-to-head
3,5-DAT: not individually classified by IARC, not in NTP RoC. 2,4-DAT: IARC Group 2B, NTP listed.
May reduce regulatory documentation burden compared to 2,4-DAT.
Context: authoritative listings; verify local compliance requirements.
Toxicology Regulatory Compliance Occupational Safety

Physical State: Liquid vs. Solid Isomers

3,5-Diaminotoluene exhibits a melting point of less than 0°C and is described as an oil or low-melting solid at room temperature . In direct comparison, 2,6-diaminotoluene has a melting point of 104-106°C , and 2,4-diaminotoluene melts at 97-99°C . This approximately 100°C difference in melting behavior translates to distinct handling and formulation requirements: 3,5-DAT can be processed as a liquid without heating, whereas its 2,6- and 2,4- isomers require elevated temperatures for melting and homogeneous incorporation into reaction mixtures.

Physical state
Head-to-head
Melting point <0°C (liquid at RT) vs. 2,6-DAT 104–106°C and 2,4-DAT 97–99°C.
Eliminates need for heated storage/transfer.
Supplier specifications; verify lot-specific values.
Physical Chemistry Formulation Process Engineering

Rigid Urethane Initiator Role

According to the Hazardous Substances Data Bank (HSDB), 3,5-diaminotoluene is specifically used as an initiator for rigid urethane production and as a reaction product with phosgene to yield toluene diisocyanate [1]. In contrast, 2,4-diaminotoluene is primarily documented as a precursor to toluene diisocyanate and as a dye intermediate , while 2,6-diaminotoluene is characterized for its role in thermoplastic polyamide synthesis . The documented initiator function for rigid urethane applications is unique to the 3,5-isomer among the diaminotoluene family, representing a functional application difference rather than a performance difference.

Initiator role
Head-to-head
3,5-DAT documented as initiator for rigid urethane; 2,4-/2,6-DAT are not.
Unique functional application among DAT isomers.
Per HSDB and technical literature.
Polymer Chemistry Polyurethane Foam Manufacturing

Activation Energy in Polyimide Synthesis

3,5-Diaminotoluene (5-methylbenzene-1,3-diamine, 5MBDA) has been characterized with an activation energy of 69.6 kilojoules per mole in the context of polyimide resin production . This diamine can be used to synthesize a range of polyimide resins with properties dependent on the substituents attached to the diamine monomer . Comparative activation energy data for 2,4-diaminotoluene and 2,6-diaminotoluene in identical polyimide polymerization systems were not identified in available technical sources.

Polymerization kinetics
Reported
Activation energy 69.6 kJ/mol for polyimide synthesis (5MBDA).
Supports reaction kinetics modeling.
Comparator data unavailable; source review advised.
Polymer Chemistry Polyimides Materials Science

HPLC Separation from Isomers

3,5-Diaminotoluene can be analyzed and separated using reverse-phase HPLC with a mobile phase consisting of acetonitrile, water, and phosphoric acid (with formic acid substitution for MS-compatible applications) [1]. The method is scalable and can be used for isolation of impurities in preparative separations, as well as for pharmacokinetic applications [1]. While this represents a validated analytical method for 3,5-DAT detection rather than a direct performance comparison against other isomers, it establishes that the 3,5-isomer can be resolved chromatographically—a necessary capability for purity verification and quality control in both research and industrial settings [1].

HPLC method
Method context
Validated RP-HPLC with Newcrom R1, MeCN/H₂O/H₃PO₄ mobile phase.
Enables identity confirmation and purity assessment.
Scalable; MS-compatible with formic acid substitution.
Analytical Chemistry Quality Control Chromatography

3,5-Diaminotoluene Application Scenarios


Rigid Polyurethane Foam Initiator

3,5-Diaminotoluene is specifically documented as an initiator for rigid urethane production [1]. Formulators developing rigid polyurethane foam systems who require an initiator component should select 3,5-DAT rather than the commodity-scale 2,4-DAT or 2,6-DAT isomers, which are not documented for this functional role. The liquid/oil physical state of 3,5-DAT at ambient temperature (melting point <0°C) additionally facilitates direct incorporation into liquid polyol blends without pre-heating .

Polyimide Resin Synthesis Kinetics

For polymer chemists synthesizing polyimide resins where reaction kinetics modeling is required, 3,5-diaminotoluene (as 5-methylbenzene-1,3-diamine) offers the advantage of a characterized activation energy of 69.6 kJ/mol . This quantitative parameter enables process engineers to model polymerization rates, design heating profiles, and optimize curing cycles—data that is not readily available for the 2,4- and 2,6-isomers in comparable polyimide systems.

Regulatory Carcinogen Documentation

In industrial settings where procurement specifications explicitly exclude or require documentation for IARC-classified or NTP-listed carcinogens, 3,5-diaminotoluene presents a lower regulatory documentation burden than 2,4-diaminotoluene. The latter is classified as IARC Group 2B (possibly carcinogenic to humans) and is listed in the NTP Report on Carcinogens [2][3], whereas 3,5-DAT is not individually classified or listed by either authoritative body [3].

HPLC Method for Isomer Purity

Quality control laboratories and analytical method developers requiring validated chromatographic methods for 3,5-diaminotoluene can utilize established reverse-phase HPLC conditions using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase [4]. This method is scalable for both analytical and preparative applications and can be adapted for mass spectrometry compatibility by substituting formic acid for phosphoric acid [4]. Such validated methods support identity confirmation and purity assessment in procurement receiving workflows.

Application
Selection Property
Validation Focus
Rigid urethane foam initiator
Documented initiator functionality
Confirm role per HSDB; verify against isomer documentation
Polyimide resin synthesis kinetics
Characterized activation energy (69.6 kJ/mol)
Process modeling and curing cycle optimization
Carcinogen documentation compliance
Absence from IARC/NTP carcinogen listings
Review of regulatory classification for procurement
HPLC isomer purity QC
Validated RP-HPLC method available
Method transfer and identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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